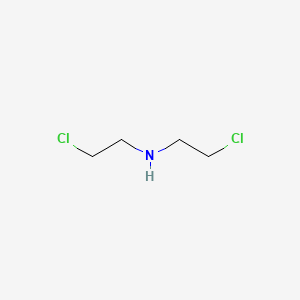

Bis(2-chloroethyl)amine

説明

Nornitrogen mustard, also known as bis(chloroethyl)amine or NH-lost, belongs to the class of organic compounds known as nitrogen mustard compounds. Nitrogen mustard compounds are compounds having two beta-haloalkyl groups bound to a nitrogen atom. Nornitrogen mustard is soluble (in water) and a very strong basic compound (based on its pKa). Nornitrogen mustard has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, nornitrogen mustard is involved in the cyclophosphamide metabolism pathway and the cyclophosphamide action pathway.

特性

IUPAC Name |

2-chloro-N-(2-chloroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N/c5-1-3-7-4-2-6/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFLGZOGNOOEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

821-48-7 (hydrochloride) | |

| Record name | Nornitrogen mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60187028 | |

| Record name | Nornitrogen mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-22-5 | |

| Record name | Bis(2-chloroethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nornitrogen mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nornitrogen mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(2-CHLOROETHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHV3I38UXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-chloroethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard analogue, is a highly reactive bifunctional alkylating agent. This document provides a comprehensive overview of its core physicochemical properties, crucial for its application in research and as a key intermediate in the synthesis of various pharmaceutical compounds, notably chemotherapeutic agents. This guide includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its synthesis and mechanism of action.

Chemical Identity and Structure

This compound hydrochloride is the salt form of the secondary amine N,N-bis(2-chloroethyl)amine. The hydrochloride salt enhances the compound's stability and water solubility.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[1] |

| Synonyms | N,N-Bis(2-chloroethyl)amine hydrochloride, Nor-nitrogen mustard hydrochloride, HN2 hydrochloride |

| CAS Number | 821-48-7 |

| Molecular Formula | C₄H₁₀Cl₃N[1] |

| Molecular Weight | 178.48 g/mol [1][2] |

| InChI Key | YMDZDFSUDFLGMX-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | C(CCl)NCCCl.Cl[1] |

Physicochemical Properties

The physicochemical properties of this compound hydrochloride are summarized in the table below. These properties are fundamental to understanding its behavior in various experimental and physiological conditions.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white or beige crystalline powder.[4][5] | Various |

| Melting Point | 212-214 °C[3][6] | [3][6] |

| Boiling Point | Decomposes before boiling. | |

| Solubility | Soluble in water (>100 g/L).[7] Also soluble in DMSO (100 mg/mL).[8] | [7][8] |

| pKa | Not experimentally determined in searched literature. As a secondary amine hydrochloride, it is expected to have a pKa in the acidic range. | |

| LogP (Octanol-Water Partition Coefficient) | 1.4754 (Computed)[9] | [9] |

| Stability | Stable under recommended storage conditions (cool, dry, protected from light).[4] Susceptible to hydrolysis and intramolecular cyclization, especially in neutral or alkaline conditions. | [4] |

Stability and Reactivity

This compound hydrochloride's high reactivity is central to its biological activity and also dictates its handling and storage requirements.

-

Hydrolysis: The chloroethyl groups are susceptible to hydrolysis, which is accelerated in neutral or alkaline conditions. This can lead to the formation of hydroxyethyl (B10761427) byproducts.

-

Intramolecular Cyclization: In its free base form, the nitrogen atom can act as a nucleophile, attacking one of the β-chloroethyl groups. This intramolecular reaction displaces a chloride ion to form a highly reactive and unstable aziridinium (B1262131) ion. This cyclization is a key step in its mechanism of action but also a pathway for degradation. The hydrochloride salt form stabilizes the compound by protonating the nitrogen, reducing its nucleophilicity and thus inhibiting premature cyclization.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of this compound hydrochloride.

Determination of Melting Point

This protocol is based on the capillary method, a standard technique for melting point determination.

-

Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, and a small amount of the this compound hydrochloride sample.

-

Procedure:

-

A small amount of the dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound hydrochloride in water.

-

Apparatus: A constant temperature shaker bath, analytical balance, volumetric flasks, centrifuge, and a suitable analytical instrument such as a UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

An excess amount of this compound hydrochloride is added to a known volume of deionized water in a sealed container.

-

The container is placed in a constant temperature shaker bath (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

-

The saturated solution is then centrifuged or filtered to remove the excess solid.

-

An aliquot of the clear supernatant is carefully removed and diluted to a known volume.

-

The concentration of the dissolved solute in the diluted sample is quantified using a validated analytical method (e.g., UV-Vis spectroscopy at a predetermined wavelength or HPLC with a suitable detector). A calibration curve prepared with standards of known concentrations is used for quantification.

-

The solubility is then calculated and expressed in g/L or mol/L.

-

Determination of pKa

Potentiometric titration is a widely used and accurate method for pKa determination of ionizable compounds.

-

Apparatus: A calibrated pH meter with an electrode, a burette, a stirrer, a beaker, and standard solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Procedure:

-

A known amount of this compound hydrochloride is dissolved in a known volume of deionized water.

-

The solution is stirred continuously, and the initial pH is recorded.

-

A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the titration curve. The pKa is the pH at the half-equivalence point.

-

Mandatory Visualizations

Synthesis Workflow

The most common synthesis of this compound hydrochloride involves the reaction of diethanolamine (B148213) with thionyl chloride.

References

- 1. This compound hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound 98 821-48-7 [sigmaaldrich.com]

- 4. This compound hydrochloride HCI Online | this compound hydrochloride HCI Manufacturer and Suppliers [scimplify.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound hydrochloride | 821-48-7 [chemicalbook.com]

- 7. This compound hydrochloride CAS#: 821-48-7 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Mechanism of DNA Alkylation by Bis(2-chloroethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-chloroethyl)amine, a prototypical nitrogen mustard, is a potent bifunctional alkylating agent with significant applications in cancer chemotherapy and as a model compound in DNA damage and repair studies. Its cytotoxicity is primarily mediated through the covalent modification of DNA, leading to the formation of various adducts that disrupt critical cellular processes such as DNA replication and transcription. This guide provides a comprehensive technical overview of the mechanism of DNA alkylation by this compound, including the formation of the reactive intermediate, the spectrum of DNA adducts, the cellular response to the induced damage, and detailed experimental protocols for its investigation.

Mechanism of DNA Alkylation

The alkylating activity of this compound is a two-step process initiated by a spontaneous intramolecular cyclization. The lone pair of electrons on the nitrogen atom attacks one of the β-carbon atoms of a chloroethyl side chain, displacing a chloride ion and forming a highly strained and electrophilic three-membered ring known as the aziridinium (B1262131) ion.[1][2][3] This reactive intermediate is the key alkylating species.

The aziridinium ion is then susceptible to nucleophilic attack by various sites on the DNA molecule. The most prominent target is the N7 position of guanine (B1146940) residues, which is highly nucleophilic.[1][4][5] To a lesser extent, alkylation can also occur at the N3 position of adenine.[1][4]

The bifunctional nature of this compound allows for a second alkylation event. After the first chloroethyl arm has reacted with a DNA base to form a monoadduct, the second chloroethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate another nucleophilic site on the DNA, leading to the formation of highly cytotoxic cross-links.[1][3]

These cross-links can be of two main types:

-

Intrastrand cross-links: where the two alkylated bases are on the same DNA strand.

-

Interstrand cross-links (ICLs): where the two alkylated bases are on opposite strands of the DNA double helix. ICLs are considered the most cytotoxic lesions as they physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription.[6][7]

The formation of these various DNA adducts triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR), which can ultimately lead to cell cycle arrest and apoptosis.[8][9][10]

Quantitative Data on DNA Adduct Formation and Cytotoxicity

The relative abundance of the different DNA adducts formed by this compound and its derivatives has been quantified in various experimental systems. The following tables summarize key quantitative data.

| Adduct Type | Relative Abundance in MDA-MB-231 Cells | Reference |

| N7-guanine monoadduct (NM-G) | 970 adducts per 10⁷ bases | [11] |

| N7-guanine-N7-guanine cross-link (G-NM-G) | 240 adducts per 10⁷ bases | [11] |

| N7-guanine formamidopyrimidine monoadduct (NM-FapyG) | 180 adducts per 10⁷ bases | [11] |

| FapyG-N7-guanine cross-link (FapyG-NM-G) | 6.0 adducts per 10⁷ bases | [11] |

| Adduct Type | Relative Abundance in Mouse Tissues (24h post-dosing) | Reference |

| N7-guanine-N7-guanine cross-link (G-NM-G) | ~2 times the level of NM-G | [12] |

| N7-guanine monoadduct (NM-G) | - | [12] |

| Compound | Cell Line | IC50 (µM) | Reference |

| Bis(2-chloroethyl)methylamine (HN2)* | HaCaT (Keratinocytes) | 14.45 | [5] |

*Data for the structurally similar compound bis(2-chloroethyl)methylamine (HN2) is provided as a proxy.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study DNA alkylation by this compound.

Quantification of DNA Adducts by LC-MS/MS

This method allows for the sensitive and specific quantification of various DNA adducts.

1. DNA Isolation:

- Isolate genomic DNA from treated cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

- Assess DNA purity and concentration using UV spectrophotometry (A260/A280 ratio should be ~1.8).

2. DNA Hydrolysis:

- Enzymatic Digestion: Digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This method is gentle and preserves the adduct structures.

- Thermal Hydrolysis: For the release of N7-guanine adducts, a two-stage neutral thermal hydrolysis can be performed to minimize the formation of ring-opened formamidopyrimidine (Fapy) adducts.[13]

- Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

- Subsequently, heat the sample at 95°C for 4 hours.

3. LC-MS/MS Analysis:

- Chromatography: Separate the digested DNA nucleosides and adducts using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.[2][13]

- Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM).[2][14]

- Monitor specific precursor-to-product ion transitions for each adduct of interest and for stable isotope-labeled internal standards to ensure accurate quantification.

Detection of DNA Cross-links by the Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and can be adapted to measure DNA cross-links.

1. Cell Preparation:

- Prepare a single-cell suspension from the treated and control cell populations.

- Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

2. Lysis:

- Immerse the slides in a lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) to remove cell membranes and cytoplasm, leaving the nucleoids.

3. Alkaline Unwinding and Electrophoresis:

- Incubate the slides in an alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to unwind the DNA.

- Perform electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

4. Detection of Cross-links:

- To specifically detect interstrand cross-links, a DNA damaging agent (e.g., ionizing radiation) is introduced after the lysis step to induce a known number of strand breaks.

- Cross-links will retard the migration of the DNA fragments during electrophoresis, resulting in a smaller comet tail compared to the irradiated control cells without the cross-linking agent.

5. Visualization and Analysis:

- Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

- Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (e.g., tail length, tail moment) using specialized software.[1]

DNase I Footprinting to Identify DNA Binding Sites

DNase I footprinting is a technique used to identify the specific DNA sequences where a ligand binds.

1. DNA Probe Preparation:

- Prepare a DNA fragment of interest (typically 100-400 bp) containing the putative binding site.

- Label one end of the DNA fragment with a radioactive (e.g., ³²P) or fluorescent tag.

2. Binding Reaction:

- Incubate the labeled DNA probe with varying concentrations of this compound.

3. DNase I Digestion:

- Treat the binding reactions with a low concentration of DNase I for a short period. DNase I will cleave the DNA at accessible sites but will be blocked at the sites where the alkylating agent is bound.

4. Gel Electrophoresis and Autoradiography/Fluorescence Imaging:

- Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.

- Visualize the fragments by autoradiography or fluorescence imaging.

- A "footprint" will appear as a gap in the ladder of DNA fragments where this compound has protected the DNA from DNase I cleavage.

Analysis of DNA-Protein Cross-links (DPCs) by Mass Spectrometry

This protocol outlines a general workflow for the identification of proteins that are cross-linked to DNA.

1. DPC Isolation:

- Lyse the treated cells under denaturing conditions to preserve the DPCs.

- Isolate the DPC-containing fraction from the cell lysate, for example, by cesium chloride density gradient centrifugation or by using methods that precipitate protein-DNA complexes.[8]

2. DNA Digestion:

- Digest the DNA component of the DPCs using a cocktail of nucleases (e.g., DNase I, nuclease P1).

3. Protein Digestion:

- Digest the protein component of the DPCs into peptides using a specific protease, such as trypsin.

4. LC-MS/MS Analysis of Peptides:

- Analyze the resulting peptide mixture by high-resolution tandem mass spectrometry (LC-MS/MS).

- Identify the proteins that were cross-linked to the DNA by searching the acquired MS/MS spectra against a protein sequence database.[6]

Visualizations

Mechanism of DNA Alkylation

Caption: Mechanism of this compound activation and DNA alkylation.

Experimental Workflow for Studying DNA Alkylation

Caption: General experimental workflow for investigating DNA alkylation.

DNA Damage Response Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Mass Spectrometry for Assessing Protein–Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of DNA-protein cross-links formed by treatment of L1210 cells and nuclei with bis(2-chloroethyl)methylamine (nitrogen mustard) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chlornaphazine - Wikipedia [en.wikipedia.org]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis(2-chloroethyl)amine as a precursor for nitrogen mustards

An In-depth Technical Guide on Bis(2-chloroethyl)amine as a Precursor for Nitrogen Mustards

Executive Summary: this compound is a foundational chemical structure for the class of bifunctional alkylating agents known as nitrogen mustards. These compounds are characterized by their high reactivity and have a dual history, both as chemical warfare agents and as some of the earliest and most effective chemotherapeutic drugs.[1][2] This guide provides a technical overview for researchers, scientists, and drug development professionals on the mechanism of action, cellular effects, and chemical principles relevant to the use of the this compound scaffold in medicine. It focuses on the scientific and safety aspects of these compounds from a defensive and educational perspective.

Disclaimer: The synthesis of nitrogen mustards from this compound is a process that involves highly hazardous materials and is subject to strict regulatory control. Due to the potential for misuse and the significant safety risks, this document will not provide detailed experimental protocols for the synthesis of these compounds.[3] The information provided is for academic and research purposes within the fields of medicine and public safety.

Mechanism of Action: DNA Alkylation

The biological activity of nitrogen mustards derived from this compound stems from their ability to form covalent bonds with biological macromolecules, with DNA being the primary target.[4][5] This process, known as alkylation, is initiated by a spontaneous intramolecular cyclization. The nitrogen atom displaces a chloride ion from one of the chloroethyl side chains, forming a highly reactive and electrophilic aziridinium (B1262131) ion intermediate.[3][4] This strained, three-membered ring is then susceptible to attack by nucleophiles.

The primary nucleophilic target for this reaction in a biological system is the N7 position of guanine (B1146940) residues in DNA.[4][6] The bifunctional nature of this compound allows for a second, analogous reaction to occur with the remaining chloroethyl arm. This can result in the formation of highly cytotoxic interstrand cross-links (ICLs), where the agent covalently links the two strands of the DNA double helix, or intrastrand cross-links, which link two bases on the same strand.[3][7] These cross-links physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[5][8]

Caption: Generalized mechanism of this compound activation and subsequent DNA alkylation.

Cellular Response to Nitrogen Mustard-Induced Damage

The formation of DNA adducts, particularly ICLs, by nitrogen mustards presents a significant challenge to genomic integrity.[4] Cells have evolved complex signaling networks, collectively known as the DNA Damage Response (DDR), to detect and repair such lesions.[5] The presence of an ICL stalls the DNA replication fork, which is a potent signal for the activation of protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[5]

These kinases phosphorylate a cascade of downstream proteins that coordinate cell cycle arrest, giving the cell time to attempt repair, and if the damage is too severe, trigger apoptosis.[5] Understanding these pathways is critical for drug development, as cancer cells often have defects in their DDR pathways, which can be exploited to enhance the therapeutic efficacy of DNA-damaging agents.

Caption: Simplified signaling pathway of the DNA Damage Response (DDR) initiated by nitrogen mustards.

Comparative Reactivity of Nitrogen Mustards

The reactivity of nitrogen mustards, and thus their biological activity and toxicity, is heavily influenced by the substituent on the nitrogen atom. Electron-donating groups increase the nucleophilicity of the nitrogen, accelerating the formation of the aziridinium ion and increasing reactivity. Conversely, electron-withdrawing groups decrease reactivity, leading to greater stability. This principle is fundamental to the development of nitrogen mustard-based drugs, where the core alkylating moiety is "detoxified" by attaching it to a larger molecule, modulating its delivery and activation.[9]

The table below summarizes the comparative reactivity of this compound (also known as normustard) and other nitrogen mustards, illustrated by their half-lives in a sodium ethoxide solution, a common method for assessing reactivity.[9][10]

| Compound | Structure of R in (ClCH₂CH₂)₂NR | Half-life (hours) at 25°C[10] | Relative Reactivity |

| This compound (Normustard) | -H | 22.73 | High |

| Tris(2-chloroethyl)amine (HN-3) | -CH₂CH₂Cl | 30.14 | Moderate |

Note: Data is illustrative of relative reactivity trends. Absolute values can vary based on experimental conditions.

Principles of Synthesis and Drug Development

While detailed synthetic protocols are beyond the scope of this guide for safety reasons, it is important for researchers to understand the general chemical principles involved in creating nitrogen mustard-based therapeutics. This compound hydrochloride is a key intermediate in the synthesis of numerous chemotherapeutic agents, including cyclophosphamide (B585) and ifosfamide.[5][11]

The general approach involves reacting this compound hydrochloride with a suitable reagent, such as phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base.[5][11] This forms an activated intermediate, like N,N-bis(2-chloroethyl)phosphoramidic dichloride, which can then be reacted with another molecule to form the final drug.[11] For example, in the synthesis of cyclophosphamide, this intermediate is reacted with 3-aminopropan-1-ol to form the cyclic prodrug.[11] These multi-step syntheses allow for the creation of prodrugs that are inactive until metabolized in the body, which can help to reduce systemic toxicity and improve the therapeutic index.[11][12]

Caption: Conceptual workflow for the synthesis of nitrogen mustard prodrugs.

Safety, Handling, and Decontamination

This compound and its derivatives are extremely hazardous substances. They are potent vesicants (blistering agents) and are classified as human carcinogens.[1][13] All handling of these compounds must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.

Decontamination:

-

Personnel: In case of skin contact, the area must be decontaminated immediately. Specialized lotions like Reactive Skin Decontamination Lotion (RSDL) or a simple 0.5% bleach solution can be used, followed by thorough washing with soap and water. Contaminated clothing must be removed immediately.[3]

-

Surfaces and Equipment: Surfaces can be decontaminated using strong oxidizing agents like bleach solutions or specialized chemical decontamination solutions.[3][14]

Due to their high toxicity and potential for misuse, the production, storage, and use of nitrogen mustards are tightly regulated. Researchers must be aware of and comply with all institutional, national, and international regulations.

References

- 1. oncolink.org [oncolink.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 8. brainkart.com [brainkart.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

Spectroscopic Analysis of Bis(2-chloroethyl)amine: A Technical Guide

This guide provides an in-depth analysis of Bis(2-chloroethyl)amine, a significant compound in pharmaceutical research and a precursor to nitrogen mustards. The focus is on its characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data, experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key spectroscopic data for this compound, typically analyzed as its more stable hydrochloride salt.

Table 1: ¹H NMR Spectral Data

The proton NMR data provides characteristic signals for the chloroethyl groups. The chemical shifts can vary slightly based on solvent, concentration, and temperature.[1]

| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Integration |

| -CH₂-Cl | ~3.85 | Triplet (t) | 4H |

| -CH₂-N | ~3.50 | Triplet (t) | 4H |

| NH₂⁺ | ~9.3 | Broad Singlet (br s) | 2H |

Source: Data compiled from publicly available spectral information.[1]

Table 2: ¹³C NMR Spectral Data

The carbon NMR spectrum shows two distinct signals corresponding to the two different carbon environments in the molecule.

| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) |

| -CH₂-N | ~47.0 |

| -CH₂-Cl | ~39.5 |

Source: Data compiled from publicly available spectral information.[1]

Table 3: Mass Spectrometry Data

Mass spectrometry is performed on the free base, as the hydrochloride salt dissociates in the ion source.[1] Electrospray ionization (ESI) typically shows the protonated molecule [M+H]⁺, while electron ionization (EI) shows the molecular ion [M]⁺.[1]

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Notes |

| ESI-MS/MS | 142.0 [M+H]⁺ | 106.0, 63.0 | Corresponds to the protonated free base.[1][2] |

| EI-MS | 141 [M]⁺ | 92, 63 | Molecular ion of the free base.[1] |

| HRMS (ESI) | 142.0185 [M+H]⁺ | - | High-resolution mass for accurate mass determination.[2] |

Experimental Protocols

Reproducible methodologies are critical for obtaining high-quality analytical data. The following are standard protocols for the NMR and MS analysis of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for structural confirmation and purity assessment.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound hydrochloride.[1]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.[1][3]

-

Ensure complete dissolution, using gentle vortexing if necessary.[1]

Instrument Setup:

-

Spectrometer: 400 MHz or higher NMR spectrometer.[1]

-

Probe: Standard broadband or inverse detection probe, tuned for ¹H and ¹³C frequencies.[1]

-

Temperature: Set and equilibrate the probe temperature to 25°C (298 K).[1][4]

¹H NMR Acquisition:

-

Experiment: Standard single-pulse ('zg') experiment.[1]

-

Spectral Width: -2 to 12 ppm.[1]

-

Number of Scans: 16-64 scans, depending on concentration.[1]

-

Relaxation Delay: 1-5 seconds.[1]

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').[1]

-

Spectral Width: 0 to 200 ppm.[1]

-

Number of Scans: 1024-4096 scans, owing to the low natural abundance of ¹³C.[1]

-

Relaxation Delay: 2 seconds.[1]

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[1]

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]

UHPLC-MS/MS for Genotoxic Impurity Analysis

This protocol is adapted from a validated method for quantifying this compound at trace levels.[5]

Sample and Standard Preparation:

-

Prepare a stock solution of the reference standard in a suitable diluent (e.g., methanol (B129727) or water).[1]

-

Prepare the test sample by dissolving the drug substance in the diluent to a specified concentration.[1]

-

Create a series of calibration standards by serially diluting the stock solution.[1]

Instrumentation and Conditions:

-

UHPLC System: Waters ACQUITY UPLC H-class or equivalent.[1][5]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Premier XE).[1][5]

-

Mobile Phase: Isocratic elution with 0.2% formic acid in water and methanol (45:55 v/v).[1][5]

Mass Spectrometer Settings:

-

Ionization Mode: Positive-ion Electrospray Ionization (ESI+).[1][3]

-

MRM Transition: Monitor the transition from the precursor ion (m/z 142) to a specific product ion (e.g., m/z 106) for quantification.[1]

Visualizations

The following diagrams illustrate key experimental and chemical pathways.

References

An In-depth Technical Guide to the Water Solubility and Stability of Bis(2-chloroethyl)amine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl)amine hydrochloride, a key bifunctional alkylating agent and an important intermediate in the synthesis of various chemotherapeutic agents, possesses critical physicochemical properties that dictate its handling, storage, and application. This technical guide provides a comprehensive overview of the water solubility and stability of this compound HCl. It delves into the underlying chemical principles governing its behavior in aqueous media, details experimental protocols for its characterization, and offers guidance on maintaining its integrity.

Introduction

This compound, also known as nor-nitrogen mustard, is a highly reactive compound due to the presence of two chloroethyl groups. Its hydrochloride salt is the preferred form for storage and handling as it enhances both stability and water solubility.[1] A thorough understanding of its aqueous solubility and degradation pathways is paramount for its effective use in research and drug development, ensuring accurate dosage, predictable reactivity, and optimal shelf-life.

Water Solubility

This compound HCl is characterized by its high solubility in water.[1][2][3] This property is attributed to the ionic nature of the hydrochloride salt, which readily dissociates in polar solvents like water.

Quantitative Solubility Data

| Solvent | Solubility | Notes |

| Water | Soluble[2] | The hydrochloride salt enhances aqueous solubility.[1] |

| Ethanol | Soluble, especially when hot[2] | Can be used as a solvent for recrystallization.[2] |

| Diethyl Ether | Sparingly soluble/Insoluble[2] | Can be used as an anti-solvent for recrystallization.[2] |

Table 1: Qualitative Solubility of this compound HCl

Stability

The stability of this compound HCl is a critical consideration due to its reactive nature as a nitrogen mustard. The primary degradation pathway in aqueous solution is hydrolysis, which is significantly influenced by pH and temperature.[4][5]

Degradation Pathways

The degradation of this compound is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) (ethyleneiminium) ion intermediate.[4] This electrophilic species is then susceptible to nucleophilic attack by water, leading to the formation of hydroxyethyl (B10761427) derivatives. This process can occur for one or both chloroethyl groups.

Under certain conditions, particularly at higher temperatures, intermolecular reactions can also occur, leading to the formation of byproducts such as N,N'-bis(2-chloroethyl)piperazine.[4]

The protonation of the nitrogen atom in the hydrochloride salt reduces its nucleophilicity, thereby inhibiting the initial cyclization step and enhancing the compound's stability, especially under acidic conditions.[4] Hydrolysis is accelerated under neutral or alkaline conditions where the amine is deprotonated.[4] For the related compound tris(2-chloroethyl)amine, the hydrolysis rate constant was found to increase substantially from pH 7.5 to 12.5.[6]

Figure 1: Degradation Pathway of this compound.Storage and Handling

To minimize degradation, this compound HCl should be stored under appropriate conditions.

| Form | Storage Condition | Rationale |

| Solid | Store in a cool, dry place away from moisture. | The compound is hygroscopic and moisture can initiate hydrolysis. |

| Aqueous Solution | Short-term: 2-8°C. Long-term: -20°C to -80°C in single-use aliquots. | Reduced temperature slows the rate of hydrolysis. Avoiding freeze-thaw cycles prevents degradation. |

Table 2: Recommended Storage Conditions for this compound HCl

Visible signs of degradation in the solid form include discoloration (from white/light beige to yellow or brown) and clumping, which may indicate moisture absorption.[7]

Experimental Protocols

Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol outlines a general flask method for determining the water solubility of a substance like this compound HCl, which is expected to have a solubility above 10⁻² g/L.[7][8][9][10][11]

Objective: To determine the saturation mass concentration of this compound HCl in water at a specific temperature.

Materials:

-

This compound HCl

-

Distilled or deionized water

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Volumetric flasks

-

Centrifuge and/or filtration apparatus (e.g., syringe filter with a membrane compatible with the compound)

-

A suitable analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add the substance in portions to a known volume of water at the test temperature until a saturated solution with undissolved solid is observed. This helps in determining the appropriate amount of substance to use in the main test.

-

Main Test: a. Add an excess amount of this compound HCl (as determined from the preliminary test) to a known volume of water in a flask. b. Place the flask in a thermostatically controlled shaker or water bath maintained at the desired temperature (e.g., 20 ± 0.5 °C) and agitate. c. Continue agitation until equilibrium is reached. The time to reach equilibrium should be determined by analyzing samples at different time points (e.g., 24, 48, 72 hours) until the concentration in the solution remains constant. d. Once equilibrium is established, allow the undissolved solid to settle. e. Separate the aqueous phase from the solid by centrifugation and/or filtration. Ensure the temperature is maintained during this step to avoid changes in solubility. f. Accurately dilute the clear supernatant to a concentration suitable for the analytical method. g. Determine the concentration of this compound HCl in the diluted solution using a validated analytical method. h. Calculate the water solubility by taking into account the dilution factor. The determination should be performed in triplicate.

Stability Indicating HPLC Method and Forced Degradation Studies

This protocol provides a general framework for assessing the stability of this compound HCl and identifying its degradation products.

Objective: To develop a stability-indicating HPLC method and to investigate the degradation of this compound HCl under various stress conditions.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific conditions should be optimized to achieve good resolution between the parent compound and any degradation products.

-

Flow Rate: Typically 1.0 mL/min

-

Detection Wavelength: A suitable wavelength for detection (e.g., 195 nm or 210 nm).

-

Injection Volume: 10-20 µL

Procedure:

-

Method Development and Validation: Develop an HPLC method that separates this compound HCl from its potential degradation products and impurities. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

-

Forced Degradation Studies: a. Preparation of Stock Solution: Prepare a stock solution of this compound HCl in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL). b. Stress Conditions:

- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.

- Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

- Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).

- Photolytic Degradation: Expose a solution of the compound to a UV lamp. c. Sample Analysis: At appropriate time intervals, withdraw aliquots from the stressed samples. If necessary, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC. d. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Conclusion

This compound HCl is a water-soluble compound whose stability is a critical parameter that must be carefully managed. Its primary degradation pathway in aqueous solution is hydrolysis, which is significantly influenced by pH and temperature. The hydrochloride salt form confers stability by reducing the nucleophilicity of the nitrogen atom. By adhering to proper storage and handling protocols and employing robust analytical methods for stability assessment, researchers and drug development professionals can ensure the quality and reliability of this important chemical entity in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound hydrochloride | 821-48-7 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 8. filab.fr [filab.fr]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. Water Solubility | Scymaris [scymaris.com]

An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride (CAS 821-48-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine hydrochloride, also known as nornitrogen mustard hydrochloride (CAS Number: 821-48-7), is a bifunctional alkylating agent of significant interest in the pharmaceutical and chemical industries.[1][2] Its high reactivity, attributed to the two chloroethyl groups, enables it to form covalent bonds with cellular nucleophiles, most notably DNA.[1] This interaction can lead to the formation of DNA adducts and highly cytotoxic interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][3] This property makes it a crucial intermediate in the synthesis of various chemotherapeutic agents.[1][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and analytical methodologies.

Physicochemical and Spectral Properties

This compound hydrochloride is a white to beige crystalline powder.[3][4] It is soluble in water.[3][5] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 821-48-7 | [3] |

| Molecular Formula | C₄H₉Cl₂N·HCl | [3] |

| Molecular Weight | 178.49 g/mol | [3][6] |

| Appearance | White to beige crystalline powder | [3][7] |

| Melting Point | 212-214 °C | [3][8] |

| Solubility | Soluble in water | [3][5] |

| Purity (Assay) | 98% - 102% | [2][6] |

| IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | [3] |

| Synonyms | N,N-Bis(2-chloroethyl)amine hydrochloride, Nor-nitrogen mustard hydrochloride, HN2 hydrochloride | [1] |

Synthesis and Purification

The primary synthetic route to this compound hydrochloride involves the reaction of diethanolamine (B148213) with thionyl chloride.[3][9]

Experimental Protocol: Synthesis

Materials:

-

Diethanolamine

-

Thionyl chloride

-

Dichloroethane (anhydrous)

-

Methanol

Procedure:

-

In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add 31.5 g (0.30 mole) of diethanolamine to 300 mL of anhydrous dichloroethane.[3][9]

-

Slowly add 51.0 mL of thionyl chloride to the stirred solution. A solid suspension will form immediately.[3][9]

-

Warm the mixture to 50°C, at which point the solid should dissolve.[3][9]

-

Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. A crystalline solid will precipitate during reflux.[3][9]

-

After 3 hours, quench the reaction by the careful addition of 20 mL of methanol.[3][9]

-

Remove the solvents under reduced pressure using a rotary evaporator.[3][9] The resulting white crystalline material is this compound hydrochloride. A quantitative yield is expected.[9]

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether or acetone.[3][7]

Caption: Synthesis workflow for this compound hydrochloride.

Mechanism of Action: DNA Alkylation

The cytotoxic activity of nitrogen mustards like this compound stems from their ability to alkylate DNA.[3] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophile is then attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[1][3] The presence of a second chloroethyl arm allows for a second alkylation event, which can result in the formation of highly cytotoxic interstrand cross-links (ICLs) that block DNA replication and transcription.[3] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, if the damage is irreparable, apoptosis.[1]

Caption: Simplified signaling pathway from DNA damage to apoptosis.

Analytical and Quality Control Protocols

The identity and purity of this compound hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

Purpose: To determine the purity of this compound hydrochloride and quantify any impurities.

Instrument: High-Performance Liquid Chromatograph with a UV detector.[3]

-

Chromatographic Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm).[3]

-

Mobile Phase A: 10 mM K₂HPO₄ aqueous solution (pH 8.0).[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Elution: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 40:60.[3]

-

Detection Wavelength: 195 nm.[3]

-

Column Temperature: 30°C.[3]

-

Flow Rate: 0.8 mL/min.[3]

-

Injection Volume: 20 µL.[3]

-

Diluent: Water.[3]

Procedure:

-

Prepare a standard solution of this compound hydrochloride of known concentration (e.g., 1.0 mg/mL) in the diluent.

-

Prepare the sample solution by dissolving the test material in the diluent to a similar concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the peak area of the main component in the sample chromatogram to that of the standard to determine the purity.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Purpose: For sensitive and specific quantification in complex matrices.

Instrument: LC-MS/MS system.

-

Column: ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm).[3]

-

Mobile Phase A: 0.2% formic acid in milli-Q water.[3]

-

Mobile Phase B: Methanol.[3]

-

Elution: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 45:55 (v/v).[3]

-

Flow Rate: 0.5 mL/min.[3]

-

Column Temperature: 40°C.[3]

-

Injection Volume: 2 µL.[3]

-

Ionization Mode: Positive-ion electrospray ionization (ESI+).[3]

-

Detection Mode: Multiple reaction monitoring (MRM).[3]

Applications in Research and Development

This compound hydrochloride serves as a critical building block and intermediate in several areas:

-

Pharmaceutical Synthesis: It is a key precursor in the manufacturing of various active pharmaceutical ingredients (APIs), including chemotherapeutic agents like Cyclophosphamide and Ifosfamide, as well as antifungals such as Ketoconazole and Itraconazole.[6][10] It is also used in the synthesis of piperazine (B1678402) derivatives.[4]

-

Chemical Research: In a laboratory setting, it is used as a research tool to induce DNA damage, allowing for the study of DNA repair mechanisms and the cellular response to alkylating agents.[4]

-

Organic Synthesis: Its reactivity makes it a valuable reagent for the synthesis of a range of organic compounds, including dyes and pesticides.[2][4]

Safety and Handling

This compound hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[11][12] It is also suspected of causing genetic defects.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a respirator when handling this compound.[11][14] Ensure work is conducted in a well-ventilated area or with appropriate exhaust ventilation.[11]

-

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water and seek medical attention.[11][13]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11][13]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][15] Keep away from strong oxidizing agents and strong bases.[13]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[11][14]

This technical guide is intended to provide comprehensive information for research and development professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Seta Chemicals [setachemicals.com]

- 5. Page loading... [guidechem.com]

- 6. iconpharmachem.com [iconpharmachem.com]

- 7. This compound hydrochloride | 821-48-7 [chemicalbook.com]

- 8. This compound 98 821-48-7 [sigmaaldrich.com]

- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. This compound hydrochloride-821-48-7 [ganeshremedies.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. This compound hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Bis-(2-Chloroethyl)Amine HCLSuperior Quality at Best Prices [prismindustriesltd.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Genotoxic Potential of Bis(2-chloroethyl)amine Impurities

Introduction

This compound, a nitrogen mustard compound, is recognized as a potent genotoxic agent.[1] Its presence as a potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs) presents a significant safety concern for drug development professionals.[1][2] Due to its ability to damage DNA, which can lead to mutations and potentially cancer, regulatory bodies worldwide mandate stringent control and highly accurate measurement of such impurities at trace levels to ensure drug safety.[1][3] This technical guide provides a comprehensive overview of the genotoxic potential of this compound, detailing its mechanism of action, the spectrum of DNA adducts it forms, standard experimental protocols for its assessment, and the regulatory landscape for its control.

Core Mechanism of Genotoxicity: DNA Alkylation

The genotoxic and cytotoxic effects of this compound are primarily driven by its function as a bifunctional alkylating agent.[4] The process is initiated through a spontaneous intramolecular cyclization, where the nitrogen atom displaces a chloride ion, forming a highly reactive and electrophilic aziridinium (B1262131) ion.[4][5] This strained, three-membered ring is susceptible to attack by nucleophilic centers within biological macromolecules, with DNA being a principal target.[4]

The primary site of alkylation on DNA is the N7 position of guanine (B1146940) residues.[4] After this initial reaction, which forms a monoadduct, the second chloroethyl arm of the molecule can undergo a similar cyclization to form another aziridinium ion. This second reactive site can then alkylate another nucleophilic site on the DNA. This bifunctionality can lead to the formation of highly cytotoxic DNA interstrand cross-links (ICLs) or intrastrand cross-links, which physically block DNA replication and transcription.[4][6]

Quantitative Data Summary

DNA Adduct Formation

Quantitative analysis of DNA adducts formed by this compound (also referred to as nitrogen mustard, NM) reveals the distribution of different lesion types. The following table summarizes data from a study on the MDA-MB-231 human mammary tumor cell line exposed to 100 μM NM for 24 hours.[5][7]

| Adduct Type | Adducts per 10⁷ Bases | Reference |

| NM-Guanine Monoadduct (NM-G) | 970 | [5][7] |

| Guanine-NM-Guanine Cross-link (G-NM-G) | 240 | [5][7] |

| NM-Formamidopyrimidine Monoadduct (NM-FapyG) | 180 | [5][7] |

| FapyG-NM-Guanine Cross-link | 6.0 | [5][7] |

Table 1: Levels of DNA adducts in MDA-MB-231 cells treated with this compound.[5][7]

Analytical Detection and Quantification Limits

The control of this compound as a genotoxic impurity relies on highly sensitive analytical methods. The table below presents the limits of detection (LOD) and quantification (LOQ) from various studies using advanced chromatographic techniques.

| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Reference |

| UHPLC-MS/MS | 0.070 ppm | 0.206 ppm | Aripiprazole Drug Substance | [8][9] |

| UHPLC-MS/MS | 0.028 ppm | 0.083 ppm | Not Specified | [8] |

| HILIC-MS | - | 75 ppm | Vortioxetine Manufacturing Process | [2][8][10] |

| GC-MS (Estimated) | 0.1 - 0.5 ppm | 0.5 - 1.5 ppm | General (Requires Derivatization) | [1] |

Table 2: Comparative analytical methods for the detection and quantification of this compound.

Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is employed to evaluate the genotoxic potential of chemical substances.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-dependent (his- ) strains of Salmonella typhimurium.[11][12] A positive test indicates the chemical is a mutagen and therefore a potential carcinogen.[11]

Detailed Methodology:

-

Strain Preparation: Several specially constructed auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) are grown overnight in nutrient broth.[11][13] These strains cannot synthesize histidine.

-

Metabolic Activation (Optional): Many chemicals are not mutagenic until they are metabolized. Therefore, the test is often performed both with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation.[13]

-

Exposure: Approximately 100 µL of the bacterial culture is mixed with the test compound at various concentrations, and either 500 µL of S9 mix or a buffer.[13] A small amount of histidine is included to allow the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[11]

-

Plating: The mixture is added to molten top agar (B569324) and poured onto a minimal glucose agar plate, which lacks histidine.[13][14]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[11][12]

-

Scoring: Only bacteria that have undergone a reverse mutation to a prototrophic state (his+) can synthesize histidine and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on negative control plates (vehicle only). A significant, dose-dependent increase in the number of colonies indicates a mutagenic effect.[14]

In Vitro Micronucleus (MN) Assay

The in vitro micronucleus assay is a key test for detecting chromosomal damage. It identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[15][16] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, representing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17]

Detailed Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., human TK6 cells, CHO, V79, or human peripheral blood lymphocytes) is cultured.[15]

-

Exposure: Cells are exposed to the test substance at a range of concentrations, typically for a short period (e.g., 3-6 hours) or a full cell cycle (e.g., 24 hours), with and without metabolic activation (S9).[15][18]

-

Cytokinesis Block: Cytochalasin B, an inhibitor of actin polymerization, is added to the culture. This prevents cytokinesis (the final separation of daughter cells) after nuclear division, resulting in the accumulation of easily identifiable binucleated cells.[16][17] This ensures that only cells that have completed one mitosis are scored.

-

Harvesting and Staining: After an appropriate incubation period (allowing for one full cell division), cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain like Giemsa or a fluorescent dye.

-

Scoring: Slides are coded and scored blindly under a microscope. The frequency of micronuclei is determined by counting the number of micronuclei in a large number of binucleated cells (typically 1000-2000 per concentration).[17] An increase in the frequency of micronucleated cells compared to the negative control indicates genotoxic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive and versatile method for detecting DNA strand breaks at the level of individual eukaryotic cells.[19][20] When damaged DNA is subjected to an electric field, fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[19]

Detailed Methodology:

-

Cell Preparation and Embedding: A suspension of single cells exposed to the test agent is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.[19]

-

Lysis: The slides are immersed in a high-salt lysis solution containing detergents to lyse the cells and nuclear membranes, leaving behind the DNA organized as nucleoids.[19]

-

DNA Unwinding (Alkaline Condition): For detecting single-strand breaks and alkali-labile sites, slides are placed in a high pH ( >13) electrophoresis buffer to unwind the DNA.[19][21] For detecting double-strand breaks only, a neutral pH buffer is used.[21]

-

Electrophoresis: The slides are subjected to electrophoresis. The negatively charged DNA loops and fragments migrate from the nucleoid (the "head") towards the anode, forming the "tail".[20][21] Undamaged, supercoiled DNA remains in the head.[19]

-

Neutralization and Staining: After electrophoresis, the slides are neutralized, and the DNA is stained with a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide).

-

Visualization and Analysis: Slides are examined using a fluorescence microscope. The resulting images are analyzed, often with specialized software, to quantify the extent of DNA damage. Common metrics include tail length, percent DNA in the tail, and tail moment.[22]

Regulatory Framework and Risk Assessment

The control of genotoxic impurities is a critical aspect of pharmaceutical quality and safety. Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines, largely harmonized under the International Council for Harmonisation (ICH) M7 guideline.[23][24]

A key concept in these guidelines is the Threshold of Toxicological Concern (TTC) . The TTC is a level of exposure for a genotoxic impurity that is considered to pose a negligible carcinogenic risk.[24] For most genotoxic impurities, this value is set at 1.5 µg per person per day for long-term treatment, which corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime.[25][26] This TTC value is used to calculate acceptable concentration limits for impurities in the final drug substance based on the maximum daily dose of the drug.[26][27]

The regulatory strategy involves:

-

Identification: Assessing all actual and potential impurities for their genotoxic potential through literature searches and computational toxicology.[24]

-

Categorization: Classifying impurities based on their genotoxic risk.

-

Control: Implementing a control strategy to limit impurities to acceptable levels. This can involve modifying the synthetic process to avoid the formation of the impurity, adding purification steps, or testing the final API to ensure it meets the specified limits.[24]

This compound is a potent bifunctional alkylating agent with well-established genotoxic potential. Its ability to form DNA monoadducts and highly cytotoxic cross-links necessitates its stringent control as an impurity in pharmaceutical products. A combination of robust genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, provides the necessary tools to evaluate its DNA-damaging capabilities. Furthermore, highly sensitive analytical methods like UHPLC-MS/MS are crucial for quantifying this impurity at trace levels to ensure compliance with regulatory limits derived from the Threshold of Toxicological Concern. A thorough understanding of its genotoxic mechanism, combined with rigorous analytical control and adherence to regulatory guidelines, is paramount for ensuring the safety of pharmaceutical products for patients.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmafocusasia.com [pharmafocusasia.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of nitrogen mustard formamidopyrimidine adduct formation of bis(2-chloroethyl)ethylamine with calf thymus DNA and a human mammary cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 15. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Comet assay - Wikipedia [en.wikipedia.org]

- 20. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]

- 21. Comet Assay for the Detection of Single and Double-Strand DNA Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. tapi.com [tapi.com]

- 25. galaxypub.co [galaxypub.co]

- 26. ema.europa.eu [ema.europa.eu]

- 27. academic.oup.com [academic.oup.com]

Bis(2-chloroethyl)amine-d8 for isotopic labeling studies

An In-depth Technical Guide to Bis(2-chloroethyl)amine-d8 for Isotopic Labeling Studies

Introduction

This compound hydrochloride-d8 is the deuterium-labeled analogue of this compound, a reactive alkylating agent also known as nornitrogen mustard.[1][2] The substitution of eight hydrogen atoms with deuterium (B1214612) provides a distinct mass shift, making it an invaluable tool in modern research.[1] This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols, primarily focusing on its use as an internal standard in isotopic labeling studies for researchers, scientists, and drug development professionals.[1][3] Its primary application lies in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it corrects for variability in sample preparation and instrument response, leading to highly accurate and precise results.[2][4]

Core Physical and Chemical Properties

This compound-d8 is a stable, isotopically labeled compound.[3] The following table summarizes its key physical and chemical properties. It is important to note that while some data is specific to the deuterated form, other parameters are extrapolated from its non-deuterated counterpart due to limited availability of specific experimental data for the d8 variant.[3]

| Property | Value | Source |

| Chemical Name | 2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride | [3] |

| CAS Number | 102092-04-6 | [1][3] |

| Molecular Formula | C₄H₂D₈Cl₃N | [1][3] |

| Molecular Weight | 186.54 g/mol | [1][3][5] |

| Appearance | White to off-white powder (based on non-deuterated form) | [3] |

| Melting Point | 212-214 °C (for non-deuterated form) | [3] |

| Solubility | Soluble in water (for non-deuterated form) | [3] |

| Storage | Room temperature | [3][6] |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [3][6] |

Isotopic Purity

Isotopic purity is a critical parameter for isotopically labeled compounds, representing the extent to which protium (B1232500) (¹H) atoms have been replaced by deuterium (²H).[7] This ensures the accuracy and reliability of studies that depend on mass differentiation.[7] High isotopic enrichment is essential for its function as an internal standard to avoid signal overlap with the non-deuterated analyte.[7]

| Compound | Supplier | Isotopic Enrichment |

| Bis(2-chloroethyl)-d8-amine HCl | CDN Isotopes | 98 atom % D |

Synthesis Overview

While specific synthesis details for the deuterated compound are often proprietary, the process is based on the well-established synthesis of the non-deuterated analog.[7] The synthesis involves the reaction of diethanolamine (B148213) with thionyl chloride to convert the hydroxyl groups into chlorides.[7][8] For the deuterated variant, a deuterated diethanolamine starting material is used.[7]

Applications in Isotopic Labeling Studies

The primary application of this compound-d8 is as an internal standard (IS) for the precise quantification of its non-deuterated counterpart in complex biological matrices like plasma and urine.[2][5] Because it has nearly identical chemical and physical properties, it co-elutes with the analyte during chromatography but is distinguishable by its higher mass in a mass spectrometer.[2][4] This allows it to effectively correct for variations during sample processing and analysis.[4] Other applications include its use in metabolic fate studies to trace metabolic pathways and as an internal standard for therapeutic drug monitoring (TDM).[2]

Performance Comparison: Deuterated vs. Non-Deuterated Standard The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification.[4]

| Parameter | Using Deuterated IS (this compound-d8) | Using Non-Deuterated External Standard |

| Accuracy | High; corrects for matrix effects and sample loss. | Lower; susceptible to variations in matrix effects, injection volume, and sample prep.[4] |

| Precision | High; normalizes variations throughout the analytical process.[4] | Lower; does not account for sample-to-sample variability. |

| Robustness | High; compensates for fluctuations in instrument performance. | Moderate; results can be affected by instrument drift. |

| Matrix Effect | Significantly minimized as both analyte and IS are affected similarly.[4] | Prone to errors from ion suppression or enhancement.[4] |

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Matrices

This protocol provides a representative method for quantifying this compound in plasma or urine using this compound-d8 as an internal standard with LC-MS/MS.[1]

Objective: To accurately determine the concentration of this compound in a biological sample.[1]

Materials:

-

Biological matrix (e.g., human plasma)

-

This compound hydrochloride (analyte)

-

This compound hydrochloride-d8 (internal standard)

-

LC-MS grade Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic acid, and Water

Procedure:

-

Preparation of Standards:

-

Prepare 1 mg/mL stock solutions of the analyte and the internal standard (IS) in methanol.[1]

-

Create a working IS solution (e.g., 1 µg/mL) by diluting the stock solution in 50:50 ACN:water.[1]

-

Prepare calibration standards and quality controls (QCs) by spiking known concentrations of the analyte into the biological matrix.[1]

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of sample (standard, QC, or unknown), add 10 µL of the IS working solution.[1]

-

Add 150 µL of cold acetonitrile to precipitate proteins.[1]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge at 4000 rpm for 10 minutes.[1]

-

Transfer the supernatant to a new plate or autosampler vials for analysis.[1]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 5 µL.[1]

-

Gradient: Use a suitable gradient that ramps up the percentage of Mobile Phase B to elute the analyte.[1]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[1]

-

Transitions: Monitor specific precursor-to-product ion transitions. For the analyte (C₄H₉Cl₂N), the protonated molecule [M+H]⁺ is ~142.0. For the d8-IS (C₄HD₈Cl₂N), the [M+H]⁺ is ~150.1.[1]

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.[1]

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the standards.[1]

-

Determine the analyte concentration in unknown samples by interpolating their peak area ratios from the curve.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes: Synthesis of N-Arylpiperazines using Bis(2-chloroethyl)amine Hydrochloride

Introduction